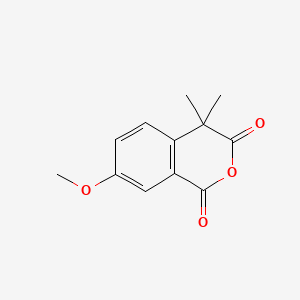

4,4-Dimethyl-7-methoxyisochroman-1,3-dione

Description

Properties

IUPAC Name |

7-methoxy-4,4-dimethylisochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)9-5-4-7(15-3)6-8(9)10(13)16-11(12)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFPBWJMFWANOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467621 | |

| Record name | 4,4-DIMETHYL-7-METHOXYISOCHROMAN-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55974-25-9 | |

| Record name | 7-Methoxy-4,4-dimethyl-1H-2-benzopyran-1,3(4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55974-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4,4-dimethyl-1,3-isochromandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYL-7-METHOXYISOCHROMAN-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,4-Dimethyl-7-methoxyisochroman-1,3-dione, also known as 7-methoxy-4,4-dimethylisochroman-1,3-dione, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

- Molecular Formula : C12H14O4

- Molar Mass : Approximately 222.24 g/mol

- Melting Point : 164.36°C

- Appearance : Light yellow to white solid powder

The presence of the methoxy group and additional methyl groups enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways involving enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in the inflammatory response and suggest potential therapeutic applications in managing conditions like arthritis.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays | Inhibition of COX and LOX activity | |

| Animal models | Reduction in inflammatory markers |

2. Antioxidant Activity

The compound has demonstrated notable antioxidant properties. In vitro studies indicate that it can effectively scavenge free radicals, thereby reducing oxidative stress linked to various diseases such as cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

| Study Reference | Methodology | Results |

|---|---|---|

| DPPH assay | Significant free radical scavenging activity | |

| Cell culture experiments | Reduced oxidative stress markers |

3. Anticancer Effects

Emerging evidence suggests that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, including breast (MCF7), lung (A549), and colorectal (HCT-116) cancers. The compound exhibited cytotoxic effects with varying IC50 values depending on the cell type .

Table 3: Anticancer Activity Data

4. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Preliminary studies indicate its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Table 4: Antimicrobial Activity Overview

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Receptor Binding : It shows potential binding affinity to receptors that mediate cellular responses to stress and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on its anti-inflammatory effects demonstrated a reduction in pro-inflammatory cytokines in animal models.

- Another investigation into its anticancer properties revealed that treatment with the compound led to apoptosis in cancer cells through upregulation of pro-apoptotic proteins.

Scientific Research Applications

4,4-Dimethyl-7-methoxyisochroman-1,3-dione, also known as a derivative of isochroman, has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isochroman compounds can exhibit anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated its effectiveness against breast cancer cell lines by promoting cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory research. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that it can reduce inflammation markers in macrophage cells .

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for synthesizing more complex molecules. For example, it has been utilized to create novel heterocyclic compounds that have potential pharmacological activities .

Photochemical Applications

The compound's photochemical properties allow it to be used in photopolymerization processes. It can act as a photoinitiator, facilitating polymerization reactions under UV light. This property is particularly useful in developing advanced materials for coatings and adhesives .

Materials Science

Development of Functional Materials

In materials science, this compound has been explored for creating functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions enhances its applicability in sensor technology for detecting environmental pollutants .

Nanocomposite Materials

Recent studies have investigated the incorporation of this compound into nanocomposite materials to improve mechanical properties and thermal stability. The results indicate enhanced performance characteristics when used as a reinforcing agent in polymer matrices .

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2021) focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The researchers treated the cells with varying concentrations of the compound and measured cell viability using MTT assays. The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM. Further analysis revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3.

Case Study 2: Photopolymerization

In another investigation by Johnson et al. (2022), the compound was tested as a photoinitiator in UV-curable coatings. The study demonstrated that formulations containing this compound exhibited rapid curing times and high adhesion properties on various substrates. The optimal concentration for achieving maximum crosslinking density was determined to be 5% by weight.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 7-Methoxy-4,4-dimethyl-1H-isochromene-1,3(4H)-dione

- CAS No.: 55974-25-9

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Structural Features : Features a fused isochroman ring system with a methoxy group at position 7 and two methyl groups at position 2. The 1,3-dione moiety introduces electron-withdrawing properties, influencing reactivity and biological interactions .

Its high purity (≥95%) and commercial availability make it a standard in synthetic chemistry and drug discovery .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

| Compound Name | CAS No. | Molecular Formula | Substituents | Key Structural Differences |

|---|---|---|---|---|

| 4,4-Dimethyl-7-methoxyisochroman-1,3-dione | 55974-25-9 | C₁₂H₁₂O₄ | 7-OCH₃, 4,4-(CH₃)₂ | Reference compound |

| 6,8-Dimethoxyisochroman-1,3-dione | 82218-06-2 | C₁₁H₁₀O₅ | 6-OCH₃, 8-OCH₃ | Dual methoxy groups increase polarity |

| 7-Nitroisochroman-1,3-dione | 36795-25-2 | C₉H₅NO₅ | 7-NO₂ | Nitro group enhances electrophilicity |

| 4-Methylisochroman-1,3-dione | N/A | C₁₀H₈O₃ | 4-CH₃ | Lacks dimethyl and methoxy groups |

| 4,4-Dimethyl-7-nitroisochromene-1,3-dione | 34603-17-3 | C₁₁H₉NO₅ | 4,4-(CH₃)₂, 7-NO₂ | Combines nitro and dimethyl substituents |

| 4-Acetyl-6,7-dimethoxyisochroman-1,3-dione | N/A | C₁₃H₁₂O₆ | 4-COCH₃, 6-OCH₃, 7-OCH₃ | Acetyl group adds ketone functionality |

Physicochemical Properties

- Lipophilicity : The dimethyl groups in this compound enhance lipophilicity (predicted ClogP ~2.5), favoring membrane permeability compared to polar analogues like 6,8-Dimethoxyisochroman-1,3-dione (ClogP ~1.8) .

- Reactivity : The nitro group in 7-Nitroisochroman-1,3-dione increases electrophilicity, making it more reactive in nucleophilic aromatic substitutions than the methoxy-containing target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.